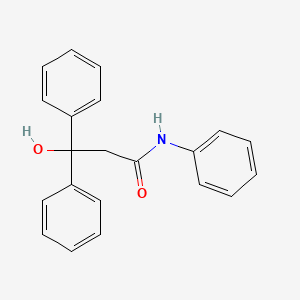

3-Hydroxy-n,3,3-triphenylpropanamide

Description

Properties

CAS No. |

4198-16-7 |

|---|---|

Molecular Formula |

C21H19NO2 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

3-hydroxy-N,3,3-triphenylpropanamide |

InChI |

InChI=1S/C21H19NO2/c23-20(22-19-14-8-3-9-15-19)16-21(24,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,24H,16H2,(H,22,23) |

InChI Key |

JZQUVCIYAFVYOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Chemoenzymatic Synthesis Using Lipase-Catalyzed Reactions

One of the most stereoselective approaches to synthesizing 3-hydroxy-N,3,3-triphenylpropanamide involves chemoenzymatic methods employing lipases. These enzymes facilitate the kinetic resolution of vicinal cyanohydrins, which serve as key intermediates. The process begins with the enzymatic hydrolysis of cyanohydrins derived from substituted benzaldehydes, yielding enantiomerically enriched hydroxy amides. For instance, lipase B from Candida antarctica has been shown to catalyze the transesterification of racemic cyanohydrins with phenyl groups, achieving high enantiomeric excess (ee > 90%) under mild conditions (30–40°C, pH 7.0–7.5). The reaction typically proceeds in organic solvents such as tert-butyl methyl ether, with the enzyme immobilized on silica gel to enhance reusability.

A critical advantage of this method is its ability to circumvent harsh reaction conditions, thereby preserving the integrity of the hydroxyl and amide functionalities. However, the requirement for expensive enzymatic catalysts and the need for precise control over substrate concentrations limit its scalability for industrial production.

Chemical Synthesis via Alkali Metal Cyanide-Mediated Coupling

Conventional chemical synthesis routes often utilize styrene oxide and alkali metal cyanides as starting materials. In this method, styrene oxide undergoes nucleophilic ring-opening with potassium cyanide (KCN) in aqueous ethanol, forming a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group to an amide is achieved through acidic or basic conditions. For example, treatment with concentrated hydrochloric acid at 80°C for 12 hours converts the nitrile to a carboxylic acid, which is then coupled with aniline derivatives using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

This pathway offers moderate yields (50–65%) but faces challenges in regioselectivity due to competing side reactions, such as the formation of triphenylmethanol byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is often necessary to isolate the target compound.

Reductive Amination of Propiophenone Derivatives

Inspired by methodologies for related amino alcohols, reductive amination of 3-phenylpropanone derivatives presents a viable route to this compound. The process involves the condensation of 3-phenylpropanone with aniline in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent. The reaction proceeds in dichloromethane at room temperature, yielding the secondary amine intermediate, which is subsequently oxidized to the amide using hydrogen peroxide (H₂O₂) in acetic acid.

Key advantages include the use of commercially available starting materials and straightforward reaction conditions. However, over-reduction to tertiary amines and oxidation side reactions necessitate careful stoichiometric control, with optimal yields (60–70%) achieved at a 1:1.2 molar ratio of ketone to aniline.

Lactone Ring-Opening and Amidation Strategies

A patent-pending method adapted from the synthesis of structurally analogous compounds involves the ring-opening of substituted lactones. For instance, 3,4-dihydro-6-methyl-4-phenylcoumarin-2-one is treated with aqueous sodium hydroxide under reflux, leading to the formation of 3-phenylpropanoic acid. This intermediate is then converted to the acid chloride using thionyl chloride (SOCl₂) and coupled with triphenylamine in the presence of triethylamine.

This approach achieves high purity (>95%) but requires multiple purification steps, including recrystallization from ethanol/water mixtures. Scalability is further hampered by the need for anhydrous conditions during the amidation step.

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters of the discussed methodologies:

| Method | Catalyst/Reagent | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemoenzymatic | Lipase B | 40°C, pH 7.5 | 55–60% | High stereoselectivity | High enzyme cost, limited scalability |

| Alkali Cyanide Coupling | KCN, DCC | 80°C, HCl | 50–65% | Simple reagents | Low regioselectivity, extensive purification |

| Reductive Amination | NaBH(OAc)₃, H₂O₂ | RT, CH₂Cl₂ | 60–70% | Commercially available substrates | Side reactions, stoichiometric precision |

| Lactone Ring-Opening | NaOH, SOCl₂ | Reflux, anhydrous | 70–75% | High purity | Multi-step process, harsh conditions |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-n,3,3-triphenylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

Oxidation: Formation of 3-oxo-n,3,3-triphenylpropanamide.

Reduction: Formation of 3-amino-n,3,3-triphenylpropanamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-n,3,3-triphenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Hydroxy-n,3,3-triphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play crucial roles in its binding to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Differences

Substituent Complexity :

- The target compound’s triphenyl and hydroxy groups create significant steric bulk compared to simpler analogs like 3-Phenylpropanamide . This may limit its solubility in polar solvents but enhance binding to hydrophobic targets.

- Compounds with trifluoromethyl (e.g., ) or sulfonyl groups (e.g., ) exhibit increased polarity and metabolic stability, contrasting with the triphenyl derivative’s lipophilicity.

Functional Group Impact: The hydroxy group in 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide facilitates hydrogen bonding, making it suitable for analytical reference standards . Similarly, the target compound’s hydroxy group could enable interactions with biological receptors.

Physical and Chemical Properties

- Lipophilicity : The triphenyl groups likely increase logP values compared to compounds with polar substituents (e.g., trifluoromethyl ), impacting bioavailability and distribution.

- Stability : Sulfonyl and trifluoromethyl groups in enhance resistance to enzymatic degradation, whereas the target compound’s hydroxy group may confer susceptibility to oxidation.

Q & A

Q. What are best practices for reconciling conflicting bioactivity data across independent studies?

- Answer:

- Meta-Analysis: Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity.

- Dose-Response Curves: Re-evaluate potency (EC₅₀/IC₅₀) using standardized assay conditions.

- Orthogonal Assays: Validate findings with alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.